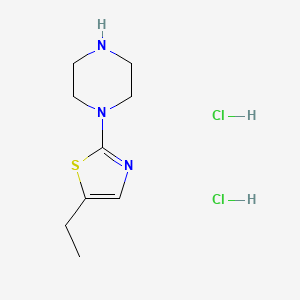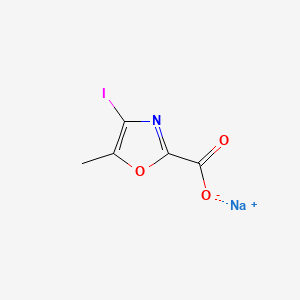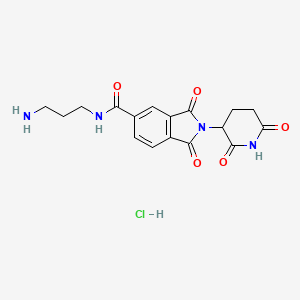
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorodifluoromethoxy)benzene-1-sulfonyl chloride (CDMBSC) is an organofluorine compound used in organic synthesis. It is a colorless, volatile liquid with a pungent odor and is soluble in organic solvents. It is synthesized from the reaction of 4-chlorobenzoyl chloride with 1,1-difluoro-2-chloroethane in the presence of an acid catalyst. CDMBSC is used as a reagent in organic synthesis, particularly for the preparation of fluoroalkyl sulfonates.
Wirkmechanismus
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is used as a nucleophilic reagent in organic synthesis. It reacts with electrophiles to form an intermediate, which is then attacked by a nucleophile to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of side products.
Biochemical and Physiological Effects
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to cause any adverse effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is readily available from chemical suppliers. It is also relatively stable, and it is not prone to hydrolysis or oxidation. Additionally, it is soluble in organic solvents, which makes it easy to work with.
However, there are also some limitations to using 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride in laboratory experiments. It is volatile and has a strong odor, which can be unpleasant for some people. Additionally, it is corrosive and can cause skin irritation if it comes into contact with the skin.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride in scientific research. It could be used in the synthesis of new fluorinated polymers, which could be used in a variety of applications. Additionally, it could be used in the synthesis of new fluorinated organosilanes, which could be used in the synthesis of a variety of materials. Finally, it could be used in the synthesis of new fluoroalkyl sulfonates, which could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty polymers.
Synthesemethoden
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is synthesized from the reaction of 4-chlorobenzoyl chloride and 1,1-difluoro-2-chloroethane in the presence of an acid catalyst. The reaction is carried out at room temperature in an inert atmosphere. The reaction is typically carried out in a three-necked round-bottomed flask equipped with a reflux condenser, a thermometer, and a stirrer. The reaction mixture is stirred and heated to 80°C and the acid catalyst is added. The reaction proceeds for two hours, after which the reaction mixture is cooled to room temperature and the reaction is quenched with water. The product is then extracted with a suitable organic solvent such as dichloromethane or ethyl acetate and the crude product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is widely used in scientific research, particularly in the synthesis of fluoroalkyl sulfonates. Fluoroalkyl sulfonates are important building blocks for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is also used in the synthesis of fluorinated polymers, which are used in a variety of applications such as medical devices, coatings, and adhesives. Additionally, 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is used in the synthesis of fluorinated organosilanes, which are used in the synthesis of a variety of materials including ceramics and polymers.
Eigenschaften
IUPAC Name |
4-[chloro(difluoro)methoxy]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O3S/c8-7(10,11)14-5-1-3-6(4-2-5)15(9,12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMACYKBLUBOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)
![methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B6611011.png)


![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)


![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)


![tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate](/img/structure/B6611076.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)